CID 5000
Overview
Description
CID 5000 is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5000 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5000 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometry and Metabolite Identification : CID 5000 is utilized in mass spectrometry to identify biologically important molecules, providing insights into their internal structure (Miller, Schrom, & Kangas, 2015).
Ion Activation Techniques in Tandem Mass Spectrometry : It enables the inference of amino acid sequences from characteristic fragment ions formed during the process, significantly aiding in tandem mass spectrometry (Tabb et al., 2003).
Studying Biological Processes : CID 5000 plays a role in investigating signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Fragmenting Ions in Mass Spectrometry : It's an efficient method for fragmenting ions, important in the development of tandem quadrupole mass spectrometers for selected ion fragmentation studies (Yost, Enke, Mcgilvery, Smith, & Morrison, 1978).
Chemical Induced Dimerization (CID) in Therapeutics : Synthetic compounds classified as CIDs have potential in gene and cell therapies by controlling the dimerization of engineered proteins (Keenan et al., 1998).
Control of Protein Localization in Cells : CID 5000 enables controlling protein-protein interactions in living cells, aiding in subcellular level biological research (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Applications in Grid Computing : Although not directly related to the CID 5000 technique in mass spectrometry, it's worth mentioning that Grid'5000 is an infrastructure for research in grid computing (Bolze et al., 2006).
properties
IUPAC Name |
6-chloro-3-methyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N=C2N1CC3=C(N2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N=C2N1CC3=C(N2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.